molecular formula C9H15N3 B15277727 (2-Isobutylpyrimidin-4-yl)methanamine

(2-Isobutylpyrimidin-4-yl)methanamine

Cat. No.: B15277727
M. Wt: 165.24 g/mol
InChI Key: YFTCVKKWCLNANV-UHFFFAOYSA-N
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Description

(2-Isobutylpyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of an isobutyl group attached to the second carbon of the pyrimidine ring and a methanamine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutylpyrimidin-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutylpyrimidine with formaldehyde and ammonium chloride under acidic conditions to form the desired methanamine derivative. The reaction typically requires heating and can be carried out in a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Isobutylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Isobutylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxypyrimidin-4-yl)methanamine: Similar structure with a methoxy group instead of an isobutyl group.

    (2-Methylpyrimidin-4-yl)methanamine: Contains a methyl group instead of an isobutyl group.

    (2-Ethylpyrimidin-4-yl)methanamine: Contains an ethyl group instead of an isobutyl group.

Uniqueness

(2-Isobutylpyrimidin-4-yl)methanamine is unique due to the presence of the isobutyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

[2-(2-methylpropyl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C9H15N3/c1-7(2)5-9-11-4-3-8(6-10)12-9/h3-4,7H,5-6,10H2,1-2H3

InChI Key

YFTCVKKWCLNANV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=N1)CN

Origin of Product

United States

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